4-(Octyloxy)phenol

Descripción general

Descripción

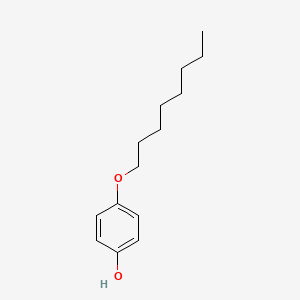

4-(Octyloxy)phenol, also known as p-Octyloxyphenol, is an organic compound with the chemical formula C14H22O2. It is characterized by an octyloxy functional group attached to a phenol ring. This compound is a white crystalline solid and is used in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(Octyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar nucleophilic aromatic substitution reactions but optimized for larger quantities. The process may include continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Chemical Reactions

4-(Octyloxy)phenol can undergo several chemical reactions due to its phenolic nature:

-

Electrophilic Aromatic Substitution : The benzene ring in this compound is susceptible to electrophilic attack, enabling the introduction of various substituents onto the ring.

-

Oxidation : Phenols can be oxidized to form quinones or other oxidation products. The octyloxy group can influence the ease and selectivity of these reactions.

-

Ether Cleavage : The ether bond connecting the octyl chain to the phenol can be cleaved under harsh conditions, such as with strong acids or Lewis acids.

-

Deprotonation : The hydroxyl group can be deprotonated to form a phenolate anion, which can then participate in further reactions.

-

Reaction to form 2-[4-(Octyloxy)phenoxy]ethanol: The initial step involves the reaction of this compound with ethylene oxide to produce 2-[4-(Octyloxy)phenoxy]ethanol.

Reactions of 4-(Octyloxy)phenylZinc bromide

4-(Octyloxy)phenylZinc bromide is utilized in cross-coupling reactions:

-

Suzuki Coupling : Reacts with aryl halides or triflates to form biaryl compounds, utilizing a palladium catalyst.

-

Negishi Coupling : Cross-coupling with organic halides, employing a nickel or palladium catalyst to create new carbon-carbon bonds.

The mechanism of action for reactions involving 4-(Octyloxy)phenylZinc bromide generally follows these steps: -

Oxidative Addition : The palladium catalyst undergoes oxidative addition with an organic halide, forming a Pd(II) complex.

-

Transmetallation : The 4-(Octyloxy)phenyl group is transferred from zinc to palladium.

-

Reductive Elimination : The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.

Silylation Reactions

Aplicaciones Científicas De Investigación

Pharmacological Studies

4-(Octyloxy)phenol has been studied for its potential pharmacological effects. Notably, it has been evaluated for its role as a drug delivery agent and its pharmacokinetics when modified into derivatives like 2,6-dinitro-4-(octyloxy)phenol. Research indicates that these derivatives exhibit unique absorption and distribution characteristics in biological systems .

Material Science

In material science, this compound is utilized as a precursor for synthesizing various polymers and surfactants. Its hydrophobic octyl chain contributes to the amphiphilic properties of the resulting materials, making them suitable for applications in coatings and emulsifiers.

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its phenolic structure allows for further functionalization, enabling the creation of more complex molecules used in pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of compounds derived from this compound. The results indicated significant antibacterial effects against various strains of bacteria, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Drug Delivery Systems

Research focused on the use of this compound derivatives as carriers for targeted drug delivery systems. The study demonstrated that these compounds could enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes in clinical settings .

Mecanismo De Acción

The mechanism of action of 4-(Octyloxy)phenol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions and as an electrophile in oxidation reactions. The octyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Heptyloxy)phenol

- 4-Dodecyloxyphenol

- 4-(Decyloxy)benzaldehyde

- 4-(Acetyloxy)phenylacetic acid

Uniqueness

4-(Octyloxy)phenol is unique due to its specific octyloxy functional group, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .

Actividad Biológica

4-(Octyloxy)phenol, also known as 2,6-dinitro-4-(octyloxy)phenol when modified, is a phenolic compound that has garnered attention due to its potential biological activities, particularly in the context of uncoupling agents and their implications in metabolic processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a phenolic ring substituted with an octyloxy group, which enhances its lipophilicity. The structural modification contributes to its biological activity by influencing membrane partitioning and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 270.30 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High |

Uncoupling Activity

Research indicates that this compound exhibits significant uncoupling activity in isolated mitochondria. It has been shown to enhance mitochondrial respiration by dissipating the proton gradient across the mitochondrial membrane, which can lead to increased energy expenditure and potential applications in obesity treatment.

- Mechanism of Action : The compound acts by inhibiting mitochondrial oxygen consumption at high concentrations, directly affecting complex II of the electron transport chain. This inhibition is distinct from other uncouplers like 2,4-dinitrophenol (DNP), which do not exhibit such effects at comparable concentrations .

Pharmacokinetics

Despite its promising biological activities, studies have reported metabolic instability for this compound. In vivo pharmacokinetic studies demonstrated rapid degradation and low tissue accumulation following administration in animal models.

- Key Findings :

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial and antifungal properties. These findings are important for potential applications in pharmaceuticals and agriculture.

- Case Study : A study evaluated the antimicrobial effects of various phenolic compounds, including those similar to this compound. Results indicated significant inhibition of bacterial growth at specific concentrations.

Therapeutic Uses

The unique properties of this compound position it as a candidate for several therapeutic applications:

- Weight Management : Due to its uncoupling activity, it may be explored as a treatment for obesity by promoting energy expenditure.

- Antimicrobial Agents : Its potential antimicrobial properties could lead to new formulations for treating infections or as preservatives in food products.

Agricultural Use

The compound has been investigated as an inert ingredient in pheromone formulations for pest control. Its stability and efficacy in protecting active ingredients from degradation make it valuable in agricultural applications .

Propiedades

IUPAC Name |

4-octoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-4-5-6-7-12-16-14-10-8-13(15)9-11-14/h8-11,15H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRUPPHPJRZOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063190 | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3780-50-5 | |

| Record name | 4-(Octyloxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3780-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003780505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(octyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(octyloxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-(Octyloxy)phenol interesting for drug delivery to adipose tissue?

A1: this compound, when conjugated to certain compounds, can enhance their accumulation in adipose tissue []. This is because the octyloxy hydrocarbon chain of this compound increases the molecule's lipophilicity, favoring its partitioning into fat cells. This property makes it a promising component for developing drug delivery systems that specifically target adipose tissue.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.